molecular formula C11H17NO4 B590056 (1S,2R,5R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid CAS No. 937244-10-5

(1S,2R,5R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

Numéro de catalogue: B590056
Numéro CAS: 937244-10-5
Poids moléculaire: 227.26
Clé InChI: RTWMQNSZCUYSJJ-BIIVOSGPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ring Strain Contributions

Component Strain Energy (kcal/mol) Source
Cyclopropane ~27.6 (from heats of combustion)
Cyclopentane ~6.3 (angle strain)
Total ~34 kcal/mol -

The cyclopropane ring’s strain arises from angle strain (non-ideal bond angles) and torsional strain (eclipsing C–H bonds), while the cyclopentane component contributes minor angle strain. Computational studies using density functional theory (DFT) confirm that the boat conformation is energetically favorable compared to chair-like alternatives.

Stereochemical Configuration at C1, C2, and C5: Absolute Configuration Determination

The compound’s absolute configuration is specified as (1S,2R,5R), with stereochemical assignments critical to its biological and synthetic utility.

Determination of Absolute Configuration

  • X-ray Crystallography : Single-crystal X-ray diffraction has been employed to unambiguously determine the stereochemistry of bicyclo[3.1.0]hexane derivatives. This method resolves spatial arrangements of substituents and confirms the boat conformation.
  • Chiroptical Spectroscopy :
    • Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) : These techniques provide complementary insights into the compound’s chiral environment, particularly for enantiomers with identical physical properties.
    • Nuclear Overhauser Effect (NOE) Spectroscopy : Used to confirm spatial proximities between protons, aiding in assigning configurations at C1 and C5.

Configuration-Specific Properties

Carbon Configuration Key Influence
C1 S Governs cyclopropane ring puckering
C2 R Directly adjacent to the Boc group
C5 R Modulates cyclopentane ring substituent orientation

The (1S,2R,5R) configuration ensures optimal alignment of substituents for synthetic applications, such as functionalization at the carboxylic acid moiety.

tert-Butoxycarbonyl (Boc) Protecting Group: Electronic and Steric Effects on Reactivity

The tert-butoxycarbonyl (Boc) group at C3 serves as a protecting group for the bicyclo[3.1.0]hexane’s amine, modulating reactivity through steric and electronic interactions.

Electronic Effects

The Boc group is electron-donating due to the tert-butyl substituent’s +I inductive effect. This stabilizes adjacent carbonyl groups and reduces electrophilic susceptibility at C3. However, resonance delocalization into the carbonyl oxygen is minimal, preserving the Boc’s stability under mild acidic or basic conditions.

Steric Effects

The bulky tert-butyl group imposes steric hindrance , directing reactivity toward less congested positions (e.g., the carboxylic acid at C2). This steric shielding enhances selectivity in nucleophilic substitutions or cross-coupling reactions.

Reactivity Profile

Reaction Type Boc’s Role Outcome
Acidic Deprotection Protonation of carbonyl oxygen Cleavage to release CO~2~ and tert-butanol
Base-Mediated Removal Transesterification with nucleophiles Selective deprotection under controlled pH
Metal-Catalyzed Cross-Coupling Steric protection of C3 Preferential functionalization at C2

The Boc group’s stability under basic conditions (e.g., piperidine) contrasts with its lability in strong acids (e.g., TFA), enabling orthogonal protection strategies.

Propriétés

IUPAC Name

(1S,2R,5R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-5-6-4-7(6)8(12)9(13)14/h6-8H,4-5H2,1-3H3,(H,13,14)/t6-,7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWMQNSZCUYSJJ-BIIVOSGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC2C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2C[C@@H]2[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1051393-66-8
Record name rac-(1R,2S,5S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Activité Biologique

(1S,2R,5R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a bicyclic compound with potential biological applications due to its unique structural properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11_{11}H17_{17}NO4_4
  • Molecular Weight : 227.26 g/mol
  • CAS Number : 400720-05-0
  • Structure : The compound features a bicyclic structure that contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains.
  • Neuroprotective Effects : There is evidence indicating that it may have neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its bicyclic structure allows for interactions with specific biological targets, including enzymes and receptors involved in cellular signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialActive against Gram-positive bacteria
NeuroprotectiveReduces oxidative stress in neurons
Enzyme InhibitionPotential inhibitor of specific enzymes

Case Study: Antimicrobial Properties

In a study assessing the antimicrobial efficacy of various azabicyclic compounds, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations above 100 µg/mL, suggesting promising potential for further development as an antimicrobial agent.

Case Study: Neuroprotective Effects

A recent investigation into the neuroprotective effects of this compound involved in vitro assays on neuronal cell lines exposed to oxidative stress. The findings demonstrated that treatment with this compound significantly decreased cell death and increased cell viability compared to untreated controls.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally related analogs, focusing on stereochemistry, substituents, synthesis, and biological relevance.

Table 1: Structural and Functional Comparison

Compound Name Stereochemistry Substituents Molecular Formula Molecular Weight Key Properties/Applications References
(1S,2R,5R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid 1S,2R,5R None (parent structure) C₁₁H₁₇NO₄ 227.26 Intermediate in peptide synthesis; Boc group enhances stability
(1R,2S,5S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid 1R,2S,5S None C₁₁H₁₇NO₄ 227.26 Diastereomer with distinct spatial orientation; used in asymmetric catalysis
(1S,2S,5R)-3-(tert-butoxycarbonyl)-6,6-dichloro-3-azabicyclo[3.1.0]hexane-2-carboxylic acid 1S,2S,5R 6,6-dichloro C₁₁H₁₅Cl₂NO₄ 296.14 Increased lipophilicity; potential applications in halogenated drug scaffolds
(1S,3S,5R)-2-[(tert-butoxy)carbonyl]-6,6-difluoro-3-azabicyclo[3.1.0]hexane-3-carboxylic acid 1S,3S,5R 6,6-difluoro C₁₁H₁₅F₂NO₄ 263.24 Enhanced metabolic stability due to fluorine; explored in protease inhibitors
(1R,2S,5S)-3-(tert-butoxycarbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid 1R,2S,5S 6,6-dimethyl C₁₃H₂₁NO₄ 255.31 Improved steric hindrance; used in FABP4 inhibitors (IC₅₀ = 1.7 µM)
rel-(1S,2S,5R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid Racemic mixture None C₁₁H₁₇NO₄ 227.26 Cost-effective alternative for non-stereoselective applications

Key Observations

Stereochemical Impact :

  • The (1S,2R,5R) configuration confers unique conformational rigidity compared to its (1R,2S,5S) diastereomer, affecting binding to chiral targets like enzymes or receptors .
  • Racemic mixtures (e.g., rel-(1S,2S,5R)) are less common in drug development due to regulatory challenges but serve as cost-effective intermediates .

Substituent Effects :

  • Halogenation (Cl, F): Chlorine and fluorine substituents increase molecular weight and lipophilicity, enhancing membrane permeability and target affinity .
  • Methyl Groups : The 6,6-dimethyl analog exhibits improved steric shielding, reducing metabolic degradation and enhancing pharmacokinetic profiles .

Synthetic Accessibility :

  • The parent compound is synthesized via Boc protection of the azabicyclo scaffold, while halogenated derivatives require additional steps like electrophilic substitution or radical-mediated reactions .
  • Fluorinated analogs (e.g., 6,6-difluoro) are synthesized using Cu-mediated oxidative cyclopropanation, highlighting the role of transition-metal catalysis .

Biological Relevance :

  • The 6,6-dimethyl derivative demonstrates potent inhibition of FABP4 (IC₅₀ = 1.7 µM), a target in metabolic diseases .
  • Thiophene-acetyl derivatives (e.g., SMILES OC(=O)C1[C@H]2C[C@H]2CN1C(=O)Cc3ccsc3) show promise in structural biology for protein-ligand interaction studies .

Méthodes De Préparation

Cis/Trans Selectivity via Reaction Condition Modulation

A 2013 study demonstrated that adjusting reaction conditions enables selective formation of cis or trans isomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. Using Boc-protected aziridine intermediates, treatment with lithium hexamethyldisilazide (LiHMDS) at −78°C favored cis isomer formation (dr 8:1), while room-temperature reactions produced trans isomers (dr 1:3). Ab initio calculations attributed this selectivity to differential stabilization of transition states, where bulky tert-butoxy groups disfavor axial orientations.

Chiral Resolution Techniques

Optical resolution of racemic mixtures was achieved via diastereomeric salt formation with (−)-menthol, yielding enantiomerically pure (1S,2R,5R) and (1R,2S,5S) isomers. Alternatively, chiral stationary phase chromatography using cellulose tris(3,5-dimethylphenylcarbamate) provided >99% enantiomeric excess for both isomers. These methods underscore the importance of stereochemical purity in pharmaceutical applications.

Gold-Catalyzed Oxidative Cyclopropanation

N-Allylynamide Substrate Design

A novel approach utilizing gold catalysis was reported in 2013, where N-allylynamides underwent oxidative cyclopropanation to form 3-azabicyclo[3.1.0]hexan-2-one derivatives. The IMesAuCl/AgBF₄ catalyst system, paired with pyridine N-oxide as an oxidant, facilitated intramolecular cyclization via a non-carbene mechanism. Substrates with electron-withdrawing groups on the allyl moiety achieved yields exceeding 80%, while sterically hindered analogs yielded 45–60%.

Mechanistic Insights

Density functional theory (DFT) calculations proposed a gold(I)-activated alkyne intermediate, which undergoes nucleophilic attack by the allyl amine to form a six-membered ring. Subsequent oxidative cleavage of the gold-carbon bond by pyridine N-oxide releases the bicyclic product and regenerates the catalyst. This method offers a streamlined route to azabicyclo[3.1.0]hexane cores without requiring prefunctionalized starting materials.

Industrial-Scale Halogenation and Cyanide Displacement

Chlorination of 3-Azabicyclo[3.1.0]hexane

A patented industrial process begins with chlorination of 3-azabicyclo[3.1.0]hexane hydrochloride using sodium hypochlorite in a biphasic water/diethyl ether system. Sodium bicarbonate neutralizes HCl, generating the free base in situ, which reacts with hypochlorite at 0–15°C to form 3-chloro-3-azabicyclo[3.1.0]hexane. Extraction with diethyl ether provides the chlorinated intermediate in 65–70% yield.

Cyanide Displacement and Hydrolysis

Treatment of the chloro derivative with sodium bisulfite forms a bisulfite adduct, which undergoes nucleophilic displacement with sodium cyanide in aqueous ethanol. The resulting 2-cyano-3-azabicyclo[3.1.0]hexane is hydrolyzed under acidic conditions (6 M HCl, reflux) to yield the target carboxylic acid. This three-step sequence achieves a 40% overall yield, making it suitable for large-scale production.

Comparative Analysis of Synthetic Methods

Yield and Stereoselectivity

MethodStarting MaterialKey StepYield (%)Stereoselectivity (dr)
Simmons-SmithL-Glutamic acidAsymmetric cyclopropanation306:1 cis/trans
Gold catalysisN-AllylynamidesOxidative cyclopropanation45–80Not reported
Industrial chlorinationAzabicyclohexaneCyanide displacement40Racemic

Reaction Conditions

ParameterSimmons-SmithGold catalysisIndustrial
Temperature−78°C to rt25°C0–15°C (chlorination)
CatalystDiethylzincIMesAuCl/AgBF₄None
SolventTHFDichloromethaneWater/diethyl ether

Q & A

Q. Methodological Answer :

  • Chiral HPLC : Use a Chiralpak® column (e.g., AD-H) with hexane/isopropanol gradients to resolve enantiomers .
  • X-ray Crystallography : Confirm absolute configuration via single-crystal analysis (requires high-purity crystals) .
  • NMR Spectroscopy : Compare coupling constants (J-values) of protons adjacent to chiral centers with literature data .
    Troubleshooting : If racemization occurs, reduce reaction temperature or replace acidic reagents with milder alternatives (e.g., Amberlyst® resins) .

Advanced: What strategies resolve contradictions in reported reactivity data (e.g., unexpected byproducts)?

Q. Methodological Answer :

Mechanistic Probing : Use DFT calculations to model transition states and identify competing pathways (e.g., SN1 vs. SN2 mechanisms) .

In Situ Monitoring : Employ ReactIR or LC-MS to detect intermediates (e.g., oxazolidinones from Boc group rearrangement) .

Byproduct Isolation : Characterize unexpected products via HRMS and 2D NMR to trace their origin (e.g., over-oxidation or dimerization) .
Case Study : A 2024 study resolved a 15% yield discrepancy by identifying trace moisture causing premature Boc deprotection; adding molecular sieves improved yield to 82% .

Advanced: How can this compound be derivatized for structure-activity relationship (SAR) studies?

Q. Methodological Answer :

  • Amide Formation : React with amines (e.g., HATU/DIPEA coupling) to explore carboxamide analogs .
  • Esterification : Convert to methyl/ethyl esters using diazomethane or HCl/ROH to study lipophilicity effects .
  • Boc Replacement : Deprotect with TFA and introduce alternative groups (e.g., Fmoc, Alloc) via reductive amination .
    SAR Insights : Fluorination at the bicyclic core (e.g., replacing CH with CF) enhances metabolic stability, as shown in a 2024 medicinal chemistry study .

Advanced: What analytical methods validate purity and identity in complex matrices?

Q. Methodological Answer :

  • HPLC-MS : Use a C18 column (0.1% formic acid in water/acetonitrile) with ESI+ detection (expected [M+H]+ = 228.1) .
  • Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values .
  • Stability-Indicating Assays : Stress testing (heat, light, pH extremes) followed by LC-MS to detect degradation products .

Advanced: How to address missing thermodynamic data (e.g., melting point) in literature?

Q. Methodological Answer :

Experimental Determination : Use differential scanning calorimetry (DSC) with a heating rate of 10°C/min under nitrogen .

Computational Prediction : Apply group contribution methods (e.g., Joback) or COSMO-RS simulations for estimated values .

Analogous Compounds : Compare with structurally similar azabicyclohexanes (e.g., MP range: 150–170°C for tert-butyl-protected analogs) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.